molecular formula C26H30N4O3 B3207132 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide CAS No. 1040679-26-2

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide

Cat. No.: B3207132
CAS No.: 1040679-26-2
M. Wt: 446.5 g/mol
InChI Key: NQOUYRMYRCSYNH-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindole-based acetamide derivative characterized by a tricyclic pyrimido[5,4-b]indole core substituted with a 4-methoxyphenylmethyl group at position 3, a methyl group at position 8, and an N-(3-methylbutyl)acetamide side chain at position 3. The N-(3-methylbutyl)acetamide moiety is notable for its occurrence in insect pheromones and analgesic agents, hinting at dual applications in pest control and medicinal chemistry .

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-17(2)11-12-27-23(31)15-30-22-10-5-18(3)13-21(22)24-25(30)26(32)29(16-28-24)14-19-6-8-20(33-4)9-7-19/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOUYRMYRCSYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide may exhibit significant biological activities such as:

  • Anticancer properties : Compounds in the pyrimidoindole class have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme inhibition : Similar compounds have shown potential as inhibitors of various enzymes, which could be leveraged for therapeutic applications.

Medicinal Chemistry Applications

The compound's unique structure positions it as a candidate for drug development. Potential applications include:

  • Antitumor agents : Due to its biological activity against cancer cells, ongoing research aims to explore its efficacy as an anticancer drug.
  • Antimicrobial agents : The presence of the methoxyphenyl group may enhance its interaction with microbial targets.
  • Neuroprotective agents : Some derivatives of pyrimidoindoles have been investigated for their neuroprotective effects.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidoindole core through cyclization reactions.
  • Use of reagents such as benzyl halides and acetamides in the synthetic route.

Table 1: Summary of Synthetic Routes

StepDescription
1Preparation of indole derivative
2Cyclization to form pyrimidoindole core
3Functionalization with acetamide group

Mechanism of Action

The mechanism of action of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The pyrimidoindole core tolerates diverse substituents, enabling fine-tuning of physicochemical properties. For example, the N-(3-methylbutyl)acetamide group in the target compound enhances volatility (relevant for pheromone activity) compared to bulkier benzyl or sulfanyl derivatives .
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy in the target compound) may stabilize the indole ring system, while electron-withdrawing groups (e.g., oxadiazole in ) could modulate reactivity or binding affinity.

Functional Analogues with N-(3-Methylbutyl)acetamide Moieties

Table 2: Comparative Bioactivity of N-(3-Methylbutyl)acetamide Derivatives

Compound Name Biological Context Activity Mechanism/Application References
Target Compound Pharmaceutical/Agrochemical Hypothesized analgesic/pheromone Structural mimicry of insect pheromones; acetamide backbone similar to paracetamol derivatives
N-(3-Methylbutyl)propanamide (C4) Bactrocera tryoni pheromones Male attractant Dominant component (70% of blend); synergizes with other amides
N-(3-Methylbutyl)isobutyramide (C6) Polistes wasp venom Venom component Defensive/aggressive chemical signaling
Iso-amylacetamide (N-(3-methylbutyl)acetamide) Environmental contaminant Pheromone/analgesic Detected in river water (335 mg/L); ecological and health implications

Key Findings :

  • Ecological Impact : The target compound’s acetamide side chain aligns with environmental persistence observed in N-(3-methylbutyl)acetamide, which has been detected in aquatic systems at high concentrations (335 mg/L) .
  • Species-Specific Activity : While the target compound’s exact biological role is underexplored, analogues like C4 and C6 demonstrate species-specific attractant/defensive roles in insects, suggesting similar niche applications .

Physicochemical Properties :

  • Lipophilicity : The 3-methylbutyl chain increases logP compared to shorter-chain analogues, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : The 4-methoxyphenyl group may confer oxidative stability relative to unsubstituted phenyl rings.

Biological Activity

The compound 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrimidoindole core with methoxyphenyl and acetamide functional groups. The molecular formula is C27H28N4O3C_{27}H_{28}N_4O_3, and it has a molecular weight of approximately 460.54 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrimidoindole Core : Initial cyclization reactions are employed to create the pyrimidoindole structure.
  • Substitution Reactions : Subsequent steps introduce methoxyphenyl and acetamide groups using various reagents under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrimidoindole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. For example, related compounds have shown effectiveness against HeLa cells, with IC50 values indicating strong cytotoxicity .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • DNA Interaction : Some studies suggest that similar derivatives can bind to DNA or inhibit DNA polymerase activity, disrupting replication processes in pathogens or cancer cells .

Study 1: Antibacterial Activity

A study conducted by Patel et al. synthesized a series of pyrimidine derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives were significantly more potent than traditional antibiotics like trimethoprim .

Study 2: Anticancer Efficacy

Research published in the British Journal of Pharmacology highlighted the anticancer potential of pyrimidoindole derivatives. The study demonstrated that these compounds could effectively inhibit cancer cell growth in vitro, with specific emphasis on their mechanism involving apoptosis induction .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis on related compounds revealed that modifications in the phenyl ring significantly affected biological activity. The presence of electron-withdrawing groups was linked to enhanced antimicrobial potency .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialS. aureus, E. coliSignificant inhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Enzyme InhibitionVariousDisruption of DNA polymerase activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide

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